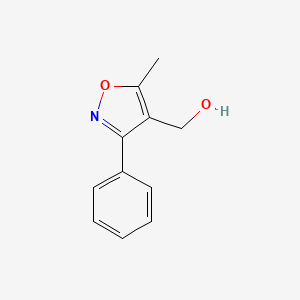

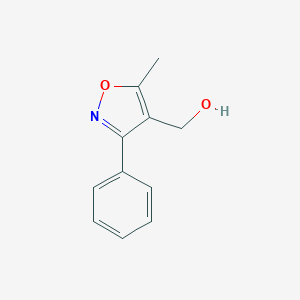

(5-methyl-3-phenyl-4-isoxazolyl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-methyl-3-phenyl-1,2-oxazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-8-10(7-13)11(12-14-8)9-5-3-2-4-6-9/h2-6,13H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHGWDZCXZRWQBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379844 | |

| Record name | (5-Methyl-3-phenyl-1,2-oxazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18718-79-1 | |

| Record name | (5-Methyl-3-phenyl-1,2-oxazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(5-methyl-3-phenyl-4-isoxazolyl)methanol chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-methyl-3-phenyl-4-isoxazolyl)methanol, a notable isoxazole derivative, holds significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its structural framework, featuring a methyl, phenyl, and methanol group substituted on an isoxazole core, presents a versatile scaffold for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activities of this compound. Drawing from available data on this compound and its close structural analogs, this document outlines detailed experimental protocols, summarizes key quantitative data, and visualizes potential mechanisms of action to serve as a valuable resource for researchers.

Chemical Structure and Properties

The foundational structure of this compound consists of a five-membered isoxazole ring, which is a heterocyclic aromatic compound containing one nitrogen and one oxygen atom in adjacent positions. This core is substituted with a methyl group at the 5-position, a phenyl group at the 3-position, and a hydroxymethyl (methanol) group at the 4-position.

Chemical Structure:

Figure 1. Chemical structure of this compound.

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (5-methyl-3-phenyl-1,2-oxazol-4-yl)methanol | --- |

| CAS Number | 18718-79-1 | --- |

| Molecular Formula | C₁₁H₁₁NO₂ | [1] |

| Molecular Weight | 189.21 g/mol | [1] |

| Melting Point | 79 - 81 °C | Vendor Data |

| Appearance | White to off-white solid | --- |

| Solubility | Sparingly soluble in water; Soluble in organic solvents like methanol, ethanol, and DMSO | Predicted |

| pKa | Predicted to be weakly acidic due to the hydroxyl group | --- |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process, commencing with the formation of the isoxazole ring, followed by functional group manipulation. A common and effective strategy involves the synthesis of an ester precursor, ethyl 5-methyl-3-phenylisoxazole-4-carboxylate, which is subsequently reduced to the target alcohol.

Synthesis of Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate

This precursor can be synthesized via a [3+2] cycloaddition reaction. A detailed experimental protocol is provided below, based on established methods for similar isoxazole formations.

Experimental Protocol:

-

Materials: Benzaldehyde oxime, Chloramine-T, Ethyl acetoacetate, Ethanol.

-

Procedure:

-

In a round-bottom flask, dissolve benzaldehyde oxime (1.0 eq) and ethyl acetoacetate (2.0 eq) in ethanol.

-

Cool the mixture to 10 °C in an ice bath with continuous stirring.

-

Slowly add Chloramine-T (1.0 eq) portion-wise to the reaction mixture, maintaining the temperature at 10 °C.

-

Continue stirring at 10 °C for approximately 6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting solid residue is then recrystallized from hot ethanol to yield pure ethyl 5-methyl-3-phenylisoxazole-4-carboxylate.

-

Reduction to this compound

The ester precursor is then reduced to the primary alcohol using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄).

Experimental Protocol:

-

Materials: Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate, Lithium aluminum hydride (LiAlH₄), Anhydrous diethyl ether or tetrahydrofuran (THF), Sulfuric acid (dilute), Ethyl acetate, Anhydrous sodium sulfate.

-

Procedure:

-

In a dry, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride (1.5 eq) in anhydrous diethyl ether or THF under an inert atmosphere.

-

Dissolve ethyl 5-methyl-3-phenylisoxazole-4-carboxylate (1.0 eq) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Carefully quench the reaction by the slow, dropwise addition of water, followed by a 15% sodium hydroxide solution, and then again with water.

-

Filter the resulting aluminum salts and wash the filter cake with diethyl ether or THF.

-

Combine the organic filtrates and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield crude this compound.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Workflow for the Synthesis of this compound:

Spectroscopic Characterization

While specific, published spectroscopic data for this compound is limited, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Peaks/Signals |

| ¹H NMR | δ ~7.3-7.8 ppm (m, 5H, Phenyl-H), δ ~4.5-4.8 ppm (s, 2H, -CH₂OH), δ ~3.5-4.0 ppm (br s, 1H, -OH), δ ~2.4 ppm (s, 3H, -CH₃) |

| ¹³C NMR | δ ~160-170 ppm (isoxazole C), δ ~125-135 ppm (phenyl C), δ ~55-65 ppm (-CH₂OH), δ ~10-15 ppm (-CH₃) |

| FT-IR (cm⁻¹) | ~3300-3400 (O-H stretch, broad), ~3050-3100 (Aromatic C-H stretch), ~2850-2950 (Aliphatic C-H stretch), ~1600 (C=N stretch), ~1450-1500 (C=C stretch, aromatic) |

| Mass Spec (m/z) | Expected [M]+ at 189.08, with fragmentation patterns corresponding to the loss of the methanol group and cleavage of the isoxazole ring. |

Biological Activity and Potential Mechanism of Action

Derivatives of the isoxazole scaffold are well-documented for a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[2][3][4] A significant body of research points towards the inhibition of cyclooxygenase (COX) enzymes as a primary mechanism of action for many diarylisoxazole compounds.

Cyclooxygenase (COX) Inhibition

The COX enzymes, COX-1 and COX-2, are central to the inflammatory process as they catalyze the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators.[5][6][7][8] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting these enzymes. Given its structural similarity to known COX inhibitors, it is plausible that this compound may also exhibit inhibitory activity against COX enzymes.

Signaling Pathway of Prostaglandin Synthesis and COX Inhibition:

While direct experimental evidence for this compound is pending, studies on structurally related 5-methyl-3-phenylisoxazole derivatives have demonstrated significant COX-2 inhibitory activity, with some compounds exhibiting IC₅₀ values in the nanomolar range, comparable to the selective COX-2 inhibitor Celecoxib.

Table 3: COX Inhibitory Activity of Selected Isoxazole Derivatives

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| Celecoxib | 15 | 0.04 | 375 |

| Valdecoxib | 150 | 0.005 | 30000 |

| 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole | 19 | >50 | <0.38 |

Data compiled from various sources for comparative purposes.

Conclusion

This compound represents a promising chemical entity with a high potential for further investigation in drug discovery and development. Its straightforward synthesis from readily available starting materials and the established biological significance of the isoxazole scaffold make it an attractive target for medicinal chemists. Future research should focus on the definitive spectroscopic characterization of this compound, along with comprehensive in vitro and in vivo studies to elucidate its specific biological targets and mechanisms of action, particularly its potential as a selective COX-2 inhibitor. This detailed technical guide serves as a foundational resource to stimulate and support these future research endeavors.

References

- 1. Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 3. ch.ic.ac.uk [ch.ic.ac.uk]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. scienceopen.com [scienceopen.com]

- 7. research.aalto.fi [research.aalto.fi]

- 8. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of (5-Methyl-3-phenyl-4-isoxazolyl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of (5-methyl-3-phenyl-4-isoxazolyl)methanol, a valuable building block in medicinal chemistry and drug development. The document outlines a reliable synthetic pathway starting from readily available precursors, detailing the necessary experimental protocols and providing key quantitative data for each step. The synthesis involves the construction of the core isoxazole ring system followed by the reduction of a carboxylate functional group to the desired primary alcohol.

I. Synthetic Pathway Overview

The synthesis of this compound is accomplished through a three-step process. The initial step involves the formation of ethyl 5-methyl-3-phenylisoxazole-4-carboxylate from the reaction of benzaldehyde oxime with ethyl acetoacetate. This is followed by the hydrolysis of the ester to yield 5-methyl-3-phenylisoxazole-4-carboxylic acid. The final step is the reduction of this carboxylic acid to the target alcohol, this compound, using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).

II. Experimental Protocols

Step 1: Synthesis of Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate

This procedure outlines the formation of the isoxazole ring through a cyclocondensation reaction.

Materials:

-

Benzaldehyde oxime

-

Ethyl acetoacetate

-

Chloramine-T

-

Ethanol

Procedure:

-

In a suitable reaction vessel, a mixture of benzaldehyde oxime (1.0 g, 8.33 mmol), chloramine-T (2.33 g, 8.33 mmol), and freshly distilled ethyl acetoacetate (2.16 g, 16.6 mmol) in ethanol (20 mL) is prepared.

-

The reaction mixture is stirred at 10°C for approximately 6 hours.

-

The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The resulting solid is recrystallized from hot ethanol to yield pure ethyl 5-methyl-3-phenylisoxazole-4-carboxylate.

Step 2: Synthesis of 5-Methyl-3-phenylisoxazole-4-carboxylic acid

This step involves the hydrolysis of the ester to the corresponding carboxylic acid.

Materials:

-

Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate

-

Sodium hydroxide (NaOH)

-

Methanol

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

The solid ethyl 5-methyl-3-phenylisoxazole-4-carboxylate is dissolved in a 10% aqueous solution of sodium hydroxide.[1]

-

The mixture is heated to 70°C.[1]

-

After heating, the mixture is cooled, and hydrochloric acid is added to adjust the pH to 4.[1]

-

The resulting precipitate of 5-methyl-3-phenylisoxazole-4-carboxylic acid is collected by filtration, washed with water, and dried.[1]

Step 3: Synthesis of this compound

The final step is the reduction of the carboxylic acid to the primary alcohol. Lithium aluminum hydride is a potent reducing agent and must be handled with extreme care in an anhydrous environment.

Materials:

-

5-Methyl-3-phenylisoxazole-4-carboxylic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium sulfate (anhydrous)

-

Ethyl acetate

-

Water

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, a suspension of lithium aluminum hydride (excess) in anhydrous THF is prepared under a nitrogen atmosphere.

-

A solution of 5-methyl-3-phenylisoxazole-4-carboxylic acid in anhydrous THF is added dropwise to the LiAlH₄ suspension at 0°C (ice bath).

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed until the reaction is complete (monitored by TLC).

-

The reaction is then carefully quenched by the slow, dropwise addition of water at 0°C to decompose the excess LiAlH₄. This is followed by the addition of a 15% aqueous sodium hydroxide solution and then more water. This procedure, known as the Fieser workup, is designed to produce a granular precipitate of aluminum salts that is easy to filter.[2]

-

The resulting slurry is stirred for an additional 15 minutes at room temperature.[2]

-

Anhydrous sodium sulfate is added to the mixture, which is then stirred for another 15 minutes.[2]

-

The solid is removed by filtration and washed thoroughly with ethyl acetate.

-

The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

The crude product can be purified by column chromatography on silica gel.

III. Quantitative Data Summary

The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 5-Methyl-3-phenylisoxazole-4-carboxylic acid | C₁₁H₉NO₃ | 203.19 | 192-194 | Yellowish solid |

| (5-(4-Methylphenyl)-3-isoxazolyl)methanol (analogue) | C₁₁H₁₁NO₂ | 189.21 | 112-118 | White needles |

Note: Data for the final product is based on a closely related analogue. Experimental determination of the properties of this compound is recommended.

IV. Mandatory Visualizations

Signaling Pathway of LiAlH₄ Reduction of a Carboxylic Acid

The reduction of a carboxylic acid with lithium aluminum hydride proceeds through a series of steps involving initial deprotonation followed by coordination and subsequent hydride transfers.

Experimental Workflow Diagram

The overall experimental workflow involves a sequence of reaction, workup, and purification steps for each stage of the synthesis.

References

Spectroscopic and Synthetic Profile of (5-methyl-3-phenyl-4-isoxazolyl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics and a plausible synthetic route for the heterocyclic compound (5-methyl-3-phenyl-4-isoxazolyl)methanol. Due to the limited availability of direct experimental data in public databases, this guide presents predicted spectroscopic data based on established principles and analysis of analogous structures. This information is intended to support research and development activities involving this molecule.

Core Compound Information

| Parameter | Value |

| Compound Name | This compound |

| CAS Number | 18718-79-1 |

| Molecular Formula | C₁₁H₁₁NO₂ |

| Molecular Weight | 189.21 g/mol |

| Chemical Structure | (See Figure 2) |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from standard spectroscopic data tables and the analysis of structurally related compounds.

Table 1: Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.7-7.8 | Multiplet | 2H | Phenyl H (ortho) |

| ~7.4-7.5 | Multiplet | 3H | Phenyl H (meta, para) |

| ~4.6 | Singlet | 2H | -CH₂OH |

| ~2.5 | Singlet | 3H | -CH₃ |

| Variable (broad) | Singlet | 1H | -OH |

Table 2: Predicted ¹³C NMR Data

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~170 | Quaternary | C5 (isoxazole) |

| ~162 | Quaternary | C3 (isoxazole) |

| ~130 | Tertiary | Phenyl C (para) |

| ~129 | Quaternary | Phenyl C (ipso) |

| ~128 | Tertiary | Phenyl C (ortho) |

| ~127 | Tertiary | Phenyl C (meta) |

| ~115 | Quaternary | C4 (isoxazole) |

| ~55 | Primary | -CH₂OH |

| ~12 | Primary | -CH₃ |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3600-3200 | Strong, Broad | O-H Stretch | Alcohol |

| 3100-3000 | Medium | C-H Stretch | Aromatic |

| 2975-2850 | Medium | C-H Stretch | Aliphatic (-CH₃, -CH₂) |

| ~1600, ~1475 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1590 | Medium | C=N Stretch | Isoxazole Ring |

| 1450-1350 | Medium | C-H Bend | Aliphatic |

| 1250-1000 | Strong | C-O Stretch | Alcohol |

Table 4: Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

| m/z | Proposed Fragment Ion | Notes |

| 189 | [C₁₁H₁₁NO₂]⁺• | Molecular Ion (M⁺•) |

| 172 | [M - OH]⁺ | Loss of hydroxyl radical |

| 160 | [M - CH₂OH]⁺ | Loss of hydroxymethyl radical |

| 105 | [C₆H₅CO]⁺ | Benzoyl cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Experimental Protocols

Synthesis of this compound

This synthesis can be conceptualized as a multi-step process, beginning with the formation of a benzaldoxime, followed by its conversion to a nitrile oxide, which then undergoes a cycloaddition with an appropriate alkyne.

Step 1: Synthesis of Benzaldoxime

-

Dissolve benzaldehyde (1.0 eq) in ethanol.

-

Add an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and sodium hydroxide (1.1 eq).

-

Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield benzaldoxime.

Step 2: In Situ Generation of Benzonitrile Oxide and Cycloaddition

-

Dissolve the benzaldoxime (1.0 eq) and 2-butyn-1-ol (1.2 eq) in an appropriate solvent such as dichloromethane or chloroform.

-

Slowly add an oxidizing agent, such as N-chlorosuccinimide (NCS) in the presence of a base like pyridine or triethylamine, to the cooled reaction mixture (0 °C). This will generate the benzonitrile oxide in situ.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Note: This is a generalized protocol and may require optimization of reaction conditions, solvents, and purification methods.

Visualizations

The following diagrams illustrate the general workflow for the synthesis and analysis of the target compound, as well as its chemical structure and a proposed mass spectrometry fragmentation pathway.

Figure 1: General workflow for the synthesis and spectroscopic analysis.

Figure 2: Structure and proposed MS fragmentation of this compound.

An In-depth Technical Guide to (5-methyl-3-phenyl-4-isoxazolyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of (5-methyl-3-phenyl-4-isoxazolyl)methanol. The isoxazole scaffold is a prominent feature in numerous pharmacologically active agents, and this particular derivative has demonstrated notable potential in antimicrobial and anticancer applications. This document details its IUPAC name, CAS number, and key physicochemical properties. Furthermore, it presents detailed experimental protocols for its synthesis and biological evaluation, alongside quantitative data on its efficacy. Visual diagrams of its proposed mechanisms of action, including the induction of apoptosis and cell cycle arrest, are also provided to facilitate a deeper understanding of its therapeutic potential.

Chemical Identity and Properties

This compound is a heterocyclic compound featuring a central isoxazole ring substituted with methyl, phenyl, and hydroxymethyl groups.

-

IUPAC Name: (5-Methyl-3-phenylisoxazol-4-yl)methanol

-

Alternate Names: 4-(Hydroxymethyl)-5-methyl-3-phenylisoxazole; (5-Methyl-3-phenyl-1,2-oxazol-4-yl)methanol[1]

-

CAS Number: 18718-79-1[1]

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₁NO₂ | [1] |

| Molecular Weight | 189.21 g/mol | [1] |

| Appearance | Solid | |

| Purity | ≥99% | [2] |

| Storage | Store in a well-closed container, protected from light and in a cool & dry place. | [2] |

Synthesis

The synthesis of this compound can be achieved through a multi-step process, typically involving the formation of the isoxazole ring followed by modification of a functional group to yield the final methanol derivative. A general and adaptable synthetic approach is outlined below.

Experimental Protocol: Synthesis of (5-methyl-3-phenylisoxazol-4-yl)methanol

This protocol is adapted from established methods for the synthesis of isoxazole derivatives.

Step 1: Synthesis of 5-Methyl-3-phenylisoxazole-4-carboxylic acid ethyl ester

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl 2-phenyl-3-oxobutanoate (1 equivalent) in ethanol.

-

Addition of Reagents: To this solution, add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add water and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude ester by column chromatography on silica gel.

Step 2: Reduction of the Ester to (5-methyl-3-phenylisoxazol-4-yl)methanol

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the purified 5-methyl-3-phenylisoxazole-4-carboxylic acid ethyl ester (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Slowly add a solution of lithium aluminum hydride (LiAlH₄) (1.5 equivalents) in THF to the stirred ester solution.

-

Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

-

Quenching and Work-up: Carefully quench the reaction by the dropwise addition of water at 0 °C, followed by 15% aqueous sodium hydroxide, and then more water. Filter the resulting precipitate and wash it thoroughly with THF.

-

Purification: Combine the filtrate and washes, and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield pure (5-methyl-3-phenylisoxazol-4-yl)methanol.

Biological Activity

This compound has been investigated for its potential as both an antimicrobial and an anticancer agent.

Antimicrobial Activity

The compound has demonstrated efficacy against a range of microbial pathogens. The minimum inhibitory concentration (MIC) is a key measure of its antimicrobial potency.

Table 2: Antimicrobial Activity of this compound

| Microorganism | Type | MIC (µg/mL) |

| Escherichia coli | Gram-negative bacteria | 50 |

| Staphylococcus aureus | Gram-positive bacteria | 50 |

| Candida albicans | Fungus | 100 |

Anticancer Activity

The cytotoxic effects of this compound have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values indicate its potential as an anticancer agent.

Table 3: Anticancer Activity of this compound

| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Proposed Mechanism of Action |

| MCF-7 | Breast Cancer | 39.80 | Induces apoptosis |

| HeLa | Cervical Cancer | 15.48 | Cell cycle arrest at G2/M phase |

| Hep3B | Liver Cancer | 23.00 | Inhibition of alpha-fetoprotein secretion |

Experimental Protocols for Biological Assays

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

-

Preparation of Inoculum: Culture the microbial strains in a suitable broth medium overnight at 37°C. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of a stock solution of this compound in the appropriate broth to obtain a range of concentrations.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the old medium with the medium containing different concentrations of the compound. Include a vehicle control (medium with solvent).

-

Incubation: Incubate the cells for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The cell viability is calculated as a percentage of the vehicle-treated control. The IC₅₀ value is determined from the dose-response curve.

Visualizations of Workflows and Mechanisms

Experimental Workflow

The following diagram illustrates the general workflow from the synthesis of this compound to its biological evaluation.

Proposed Mechanism of Action: Induction of Apoptosis

The compound is proposed to induce apoptosis in cancer cells. The following diagram depicts a simplified intrinsic apoptosis pathway that could be activated.

Proposed Mechanism of Action: G2/M Cell Cycle Arrest

The compound is also suggested to cause cell cycle arrest at the G2/M transition in certain cancer cells. This diagram illustrates the key regulatory proteins involved in this checkpoint.

References

An In-depth Technical Guide to the Potential Therapeutic Targets of (5-methyl-3-phenyl-4-isoxazolyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-methyl-3-phenyl-4-isoxazolyl)methanol is a distinct organic molecule built upon the versatile isoxazole scaffold. While direct, extensive research on this specific compound is emerging, the broader class of phenyl-isoxazole derivatives has been the subject of intensive investigation, revealing a wide spectrum of pharmacological activities. This technical guide consolidates the existing knowledge on structurally related compounds to extrapolate and delineate the potential therapeutic targets and mechanisms of action for this compound. By examining the established anticancer, anti-inflammatory, antimicrobial, and immunomodulatory activities of its chemical analogues, we provide a predictive framework for its therapeutic potential. This document summarizes key quantitative data, details relevant experimental protocols for biological evaluation, and visualizes the complex signaling pathways and workflows pertinent to the study of this promising chemical entity.

Introduction

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This scaffold is considered a "privileged structure" in medicinal chemistry, as its derivatives are known to interact with a wide array of biological targets, leading to diverse therapeutic effects.[1] The presence of the isoxazole moiety can enhance physicochemical properties, improve pharmacokinetic profiles, and provide a rigid framework for precise orientation of functional groups to interact with protein targets.[2][3]

This compound, featuring a methyl group, a phenyl ring, and a methanol substituent on the isoxazole core, combines several key pharmacophoric elements. While this specific molecule is primarily noted as a synthetic intermediate, its structural similarity to a multitude of bioactive compounds suggests significant, yet largely unexplored, therapeutic potential.[4][5] This guide will explore these potential applications by analyzing the established targets of analogous phenyl-isoxazole derivatives.

Potential Therapeutic Area: Oncology

Isoxazole derivatives have demonstrated significant potential in oncology by targeting various hallmarks of cancer.[2] The anticancer mechanisms are diverse, ranging from the inhibition of critical enzymes involved in cell proliferation to the induction of programmed cell death (apoptosis).[6]

Potential Molecular Targets in Oncology

-

Protein Kinases: Many isoxazole compounds function as inhibitors of protein kinases, which are crucial regulators of cell growth, differentiation, and survival. Specific kinases targeted by related compounds include EGFR and the receptor tyrosine kinase c-Met, which are often dysregulated in tumor growth and metastasis.[2][6]

-

Tubulin Polymerization: Disruption of microtubule dynamics is a clinically validated anticancer strategy. Isoxazole derivatives have been shown to interfere with tubulin congregation, leading to cell cycle arrest and apoptosis.[3][6]

-

Topoisomerases: These enzymes are essential for managing DNA topology during replication and transcription. Inhibition of topoisomerases by isoxazole analogues can lead to DNA damage and cancer cell death.[6]

-

Histone Deacetylases (HDACs) and Sirtuins: Epigenetic modifications play a critical role in cancer. Isoxazole-containing molecules have been identified as inhibitors of HDACs and specific sirtuins like SIRT2, leading to cytotoxic effects in cancer cells.[2][3][6]

-

Heat Shock Protein 90 (Hsp90): Hsp90 is a molecular chaperone required for the stability and function of numerous oncoproteins. Several isoxazole-based compounds are potent Hsp90 inhibitors, leading to the degradation of client proteins and suppression of tumor growth.[3][7]

-

Bromodomain and Extra-Terminal Domain (BET) Proteins: Proteins like BRD4 are epigenetic readers that regulate the transcription of key oncogenes such as c-Myc. Isoxazole derivatives have been developed as potent BRD4 inhibitors, demonstrating robust anti-proliferative activity in sensitive cancer cell lines.[3][8]

-

Hormone Receptors and Steroidogenesis: In hormone-dependent cancers like breast and prostate cancer, isoxazole derivatives have shown activity as aromatase inhibitors, androgen receptor antagonists, and inhibitors of enzymes like CYP17A1, which are critical for androgen biosynthesis.[6][9]

Quantitative Data: In Vitro Anticancer Activity of Phenyl-Isoxazole Analogs

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for various phenyl-isoxazole derivatives against several human cancer cell lines, demonstrating the potent anti-proliferative activity of this chemical class.

| Compound Class | Cancer Cell Line | IC₅₀ Value | Mechanism of Action | Reference |

| Phenyl-isoxazole-carboxamide (Compound 2a) | HeLa (Cervical) | 0.91 µM | Not specified | [10] |

| Phenyl-isoxazole-carboxamide (Compound 2a) | Hep3B (Hepatocellular) | 8.02 µM | Not specified | [10] |

| 5-methyl-3-phenylisoxazole-4-carboxamide (Compound 2e) | B16F1 (Melanoma) | 0.079 µM | Not specified | [11] |

| This compound Analog | MCF-7 (Breast) | 39.80 µg/mL | Induces apoptosis | [4] |

| This compound Analog | HeLa (Cervical) | 15.48 µg/mL | Cell cycle arrest at G2/M | [4] |

| 3,5-dimethylisoxazole Derivative (Compound 11h) | HL-60 (Leukemia) | 0.120 µM | BRD4 Inhibition | [8] |

| 3,5-dimethylisoxazole Derivative (Compound 11h) | MV4-11 (Leukemia) | 0.09 µM | BRD4 Inhibition | [8] |

Potential Therapeutic Area: Inflammation and Immunology

The isoxazole scaffold is present in approved anti-inflammatory drugs, such as the COX-2 inhibitor Valdecoxib and the antirheumatic drug Leflunomide, highlighting its potential in treating inflammatory and autoimmune disorders.[12][13]

Potential Molecular Targets in Inflammation

-

Cyclooxygenase (COX) Enzymes: Selective inhibition of COX-2 is a major strategy for treating inflammation while minimizing gastrointestinal side effects. Numerous isoxazole derivatives have been synthesized as selective COX-2 inhibitors, reducing the production of pro-inflammatory prostaglandins.[13][14]

-

Pro-inflammatory Cytokines: Compounds containing the isoxazole ring can suppress the production of key pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 (IL-1).[13]

-

Dihydroorotate Dehydrogenase (DHODH): The active metabolite of Leflunomide, an isoxazole-based drug, inhibits DHODH, an enzyme essential for pyrimidine synthesis in proliferating lymphocytes. This mechanism accounts for its immunosuppressive and anti-inflammatory effects.[13]

-

Apoptosis Induction in Immune Cells: Certain isoxazole derivatives can exert immunosuppressive effects by inducing apoptosis in activated immune cells through pathways involving caspases, Fas, and NF-κB1.[12]

Quantitative Data: COX Inhibition by Isoxazole Analogs

| Compound Class | Target | IC₅₀ Value | Selectivity | Reference |

| Isoxazole Derivative (Compound 3) | COX-2 | 0.95 µM | Selective vs. COX-1 | [14] |

Visualizations: Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships relevant to the study of this compound.

Caption: General workflow for drug discovery and development of a novel compound.

Caption: Simplified intrinsic and extrinsic apoptosis signaling pathways.

Experimental Protocols

Detailed methodologies are crucial for the evaluation of this compound. Below are outlines for key experiments.

Protocol: In Vitro Cytotoxicity (MTS Assay)

This assay determines the effect of a compound on the metabolic activity of cultured cells, serving as an indicator of cell viability and proliferation.

-

Cell Culture: Plate human cancer cells (e.g., HeLa, MCF-7) in 96-well microtiter plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in the culture medium. Replace the medium in the wells with the medium containing various concentrations of the test compound. Include wells with vehicle control (DMSO) and untreated controls.

-

Incubation: Incubate the plates for 48-72 hours.

-

MTS Reagent Addition: Add MTS reagent ([3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium]) combined with an electron coupling reagent (phenazine ethosulfate) to each well.

-

Final Incubation and Measurement: Incubate for 1-4 hours at 37°C. The viable cells will reduce the MTS tetrazolium salt to a colored formazan product. Measure the absorbance of the formazan at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol: COX-2 Enzyme Inhibition Assay (In Vitro)

This protocol assesses the direct inhibitory effect of a compound on the activity of the COX-2 enzyme.

-

Reagents: Human recombinant COX-2 enzyme, arachidonic acid (substrate), and a detection kit (e.g., measuring prostaglandin E2 production via ELISA).

-

Reaction Setup: In a 96-well plate, add the reaction buffer, the COX-2 enzyme, and various concentrations of this compound (or a known inhibitor like celecoxib as a positive control).

-

Pre-incubation: Incubate the mixture for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Add arachidonic acid to each well to start the enzymatic reaction.

-

Reaction Termination: After a set time (e.g., 10 minutes), stop the reaction by adding a stopping solution (e.g., a strong acid).

-

Quantification: Quantify the amount of PGE₂ produced using a competitive ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound compared to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.

Conclusion and Future Directions

While this compound itself has not been extensively profiled, the rich pharmacology of the phenyl-isoxazole scaffold provides a compelling rationale for its investigation as a potential therapeutic agent. The evidence strongly suggests that its most promising applications may lie in oncology and anti-inflammatory therapies. Key potential targets include protein kinases, components of the cell cycle machinery, epigenetic regulators like BRD4 and HDACs, and inflammatory enzymes such as COX-2.

Future research should focus on a systematic evaluation of this compound. A logical first step would be broad phenotypic screening across a panel of cancer cell lines, followed by target-based assays for the high-priority targets identified in this guide. Structure-activity relationship (SAR) studies, by synthesizing and testing derivatives, could further optimize potency and selectivity, paving the way for the development of a novel clinical candidate. The versatility of the isoxazole core suggests that with focused investigation, this compound could become a valuable lead compound in modern drug discovery.

References

- 1. biolmolchem.com [biolmolchem.com]

- 2. benchchem.com [benchchem.com]

- 3. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 4. This compound | 18718-79-1 | Benchchem [benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

- 7. espublisher.com [espublisher.com]

- 8. Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of (5-methyl-3-phenyl-4-isoxazolyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Methyl-3-phenyl-4-isoxazolyl)methanol, with the CAS Number 18718-79-1, is a substituted isoxazole derivative that holds potential as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] Its molecular structure, featuring a phenyl group, a methyl group, and a hydroxymethyl group attached to the isoxazole core, imparts a unique combination of lipophilicity and hydrophilicity that influences its solubility and stability—critical parameters for its application in drug discovery and development. This technical guide provides a comprehensive overview of the available information regarding the solubility and stability of this compound, alongside detailed experimental protocols for its assessment.

Core Compound Information

| Property | Value |

| Chemical Name | This compound |

| Alternate Names | 4-(Hydroxymethyl)-5-methyl-3-phenylisoxazole; (5-Methyl-3-phenyl-1,2-oxazol-4-yl)methanol[2] |

| CAS Number | 18718-79-1[2] |

| Molecular Formula | C₁₁H₁₁NO₂[2] |

| Molecular Weight | 189.21 g/mol [2] |

Solubility Profile

Specific quantitative solubility data for this compound in various solvents is not extensively documented in publicly available literature. However, based on the general solubility characteristics of isoxazole derivatives and the structural features of the target molecule, a qualitative solubility profile can be inferred. The presence of the polar hydroxymethyl group suggests potential for hydrogen bonding, which would enhance solubility in polar protic solvents. Conversely, the phenyl and methyl groups contribute to its lipophilic character, suggesting solubility in non-polar organic solvents.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The hydroxymethyl group can form hydrogen bonds, but the larger phenyl and isoxazole core may limit extensive aqueous solubility. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | Good dipole-dipole interactions with the isoxazole ring and hydroxymethyl group are expected. |

| Non-Polar | Hexane, Toluene | Low | The polar hydroxymethyl group is expected to limit solubility in highly non-polar solvents. |

| Chlorinated | Dichloromethane, Chloroform | Moderate | A balance of polar and non-polar interactions is likely to result in moderate solubility. |

Stability Profile

The stability of this compound is intrinsically linked to the chemical integrity of the isoxazole ring. Studies on other isoxazole-containing compounds provide insights into the potential degradation pathways. The isoxazole ring's stability is notably influenced by pH and temperature.

Forced degradation studies are crucial for understanding the intrinsic stability of a drug substance.[3][4][5] These studies involve exposing the compound to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to identify potential degradation products and pathways.[3][5]

Key Stability Considerations for the Isoxazole Ring:

-

pH-Dependent Stability: The isoxazole ring in some molecules has been shown to be susceptible to base-catalyzed hydrolysis, leading to ring opening. For instance, the isoxazole ring in leflunomide is stable in acidic and neutral conditions but degrades in basic pH, with the degradation rate increasing at higher temperatures.[6] Conversely, some isoxazole derivatives can undergo acid-catalyzed degradation at very low pH.[7]

-

Thermal Stability: As a solid, this compound is expected to be relatively stable. However, in solution, elevated temperatures can accelerate degradation, particularly in non-optimal pH conditions.[6]

-

Photostability: The isoxazole ring can be sensitive to UV irradiation, which may cause the N-O bond to cleave, leading to rearrangement or degradation.[8]

Table 2: Summary of Potential Stability Characteristics

| Condition | Potential Outcome | Reference Compound Behavior |

| Acidic (pH 1-3) | Potential for slow degradation | Some isoxazoles exhibit specific acid catalysis of degradation below pH 3.5.[7] |

| Neutral (pH 6-8) | Generally stable | Leflunomide is stable at neutral pH at room temperature.[6] |

| Basic (pH 9-12) | Susceptible to ring-opening | Leflunomide shows significant degradation at basic pH, which is accelerated by heat.[6] |

| Oxidative | Potential for degradation | Forced degradation studies often reveal susceptibility to oxidative stress.[3] |

| Thermal | Stable as a solid; degradation in solution may be accelerated | Increased temperature enhances the rate of base-catalyzed hydrolysis in leflunomide.[6] |

| Photolytic | Potential for degradation upon UV exposure | The isoxazole ring is known to be photolabile under UV irradiation.[8] |

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the thermodynamic equilibrium solubility of a compound.

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials, each containing a different solvent of interest.

-

Ensure a solid excess is visible to confirm that saturation is achievable.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Agitate the vials at a constant, controlled temperature (e.g., 25 °C or 37 °C) using a shaker or rotator.

-

Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure thermodynamic equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the solid to sediment.

-

Separate the saturated solution from the excess solid by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

-

-

Quantification:

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the working range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

-

Calculation:

-

Calculate the solubility from the measured concentration and the dilution factor. Express the results in units such as mg/mL or mol/L.

-

Protocol 2: Forced Degradation Study for Stability Assessment

This protocol describes a general procedure for conducting forced degradation studies to understand the stability of this compound under various stress conditions.[4][5]

-

Sample Preparation:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

-

Stress Conditions:

-

Acid Hydrolysis: Dilute the stock solution with 0.1 M to 1 M HCl and incubate at a controlled temperature (e.g., 60 °C) for a defined period.

-

Base Hydrolysis: Dilute the stock solution with 0.1 M to 1 M NaOH and incubate at a controlled temperature (e.g., 60 °C) for a defined period. Neutralize the samples before analysis.

-

Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature or slightly elevated temperature.

-

Thermal Degradation: Expose a solid sample or a solution of the compound to dry heat (e.g., 80 °C) for an extended period.

-

Photolytic Degradation: Expose a solution of the compound to a controlled light source (e.g., UV-A and visible light) as per ICH Q1B guidelines. A dark control should be run in parallel.

-

-

Sample Analysis:

-

At specified time points, withdraw samples from each stress condition.

-

Analyze the samples using a stability-indicating HPLC method. This method should be capable of separating the parent compound from all potential degradation products.

-

Use a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to identify the mass of the degradation products.

-

-

Data Evaluation:

-

Calculate the percentage of degradation of the parent compound.

-

Characterize the major degradation products.

-

Determine the degradation pathway of the molecule.

-

Visualizations

Caption: A generalized workflow for the synthesis of this compound.

Caption: Experimental workflow for a forced degradation study.

References

- 1. This compound | 18718-79-1 | Benchchem [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. biomedres.us [biomedres.us]

- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isoxazole - Wikipedia [en.wikipedia.org]

A Comprehensive Review of 3,4,5-Trisubstituted Isoxazoles: Synthesis, Biological Activity, and Experimental Protocols

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a prominent five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. Among the various substituted isoxazoles, the 3,4,5-trisubstituted derivatives represent a class of compounds with a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This technical guide provides a comprehensive review of the recent literature on 3,4,5-trisubstituted isoxazoles, focusing on their synthesis, biological evaluation, and detailed experimental methodologies. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Synthesis of 3,4,5-Trisubstituted Isoxazoles

The construction of the 3,4,5-trisubstituted isoxazole core has been achieved through various synthetic strategies. The most prevalent and versatile method is the [3+2] cycloaddition reaction between a nitrile oxide and a 1,3-dicarbonyl compound or its equivalent. Other notable methods include condensation reactions and tandem multi-step processes.

1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition reaction is a powerful tool for the synthesis of five-membered heterocycles. In the context of 3,4,5-trisubstituted isoxazoles, this reaction typically involves the in situ generation of a nitrile oxide from a hydroximoyl chloride, which then reacts with a 1,3-diketone, β-ketoester, or β-ketoamide.[1][2][3] This method offers a high degree of flexibility, allowing for the introduction of diverse substituents at the 3, 4, and 5-positions of the isoxazole ring.[3]

Recent advancements have focused on developing more environmentally friendly and efficient protocols, such as performing the reaction in water or under solvent-free mechanochemical conditions.[3][4] The use of water as a solvent has been shown to accelerate the reaction and simplify the work-up procedure.[3]

Other Synthetic Approaches

While 1,3-dipolar cycloaddition is the most common, other methods have been reported for the synthesis of 3,4,5-trisubstituted isoxazoles. These include tandem grinding processes involving aldol condensation and Michael addition, which offer a one-pot, solvent-free approach.

Biological Activities of 3,4,5-Trisubstituted Isoxazoles

3,4,5-Trisubstituted isoxazoles have been reported to exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of 3,4,5-trisubstituted isoxazoles against various cancer cell lines.[1][5][6] The mechanism of action often involves the induction of apoptosis (programmed cell death).[1][5][7] Some derivatives have been shown to target specific signaling pathways involved in cancer cell proliferation and survival.

Table 1: Anticancer Activity of Selected 3,4,5-Trisubstituted Isoxazoles

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Isoxazole Derivative 1 | HL-60 (Leukemia) | 86 | [6] |

| Isoxazole Derivative 2 | HL-60 (Leukemia) | 755 | [6] |

| 3,4-isoxazolediamide deriv. | K562 (Leukemia) | >50% apoptosis | [1][5] |

| Tetrahydro-isoxazolo-pyridine deriv. | K562 (Leukemia) | >50% apoptosis | [1][5] |

Anti-inflammatory Activity

Inflammation is a key pathological feature of many chronic diseases. Certain 3,4,5-trisubstituted isoxazoles have shown promising anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[8][9][10][11][12] COX-2 is a key enzyme in the biosynthesis of prostaglandins, which are potent inflammatory mediators.

Table 2: Anti-inflammatory Activity of Selected Isoxazole Derivatives

| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Isoxazole C3 | COX-2 | 0.93 | 24.26 | [11] |

| Isoxazole C5 | COX-2 | 0.85 | 41.82 | [11] |

| Isoxazole C6 | COX-2 | 0.55 | 61.73 | [11] |

| Mofezolac | COX-1 | 0.0079 | >625 | [10] |

| Compound 17 | COX-2 | sub-micromolar | - | [9] |

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. Some isoxazole derivatives have demonstrated activity against various bacterial and fungal strains.

Table 3: Antimicrobial Activity of Selected Isoxazole Derivatives

| Compound | Microorganism | Activity | Reference |

| Isoxazole-thiazole hybrids | M. tuberculosis | Strong | [6] |

| Pyridyl nitrofuranyl isoxazolines | MDR Staphylococcus | Remarkable | [6] |

| Acridone-derived isoxazolines | E. coli | Potent | [6] |

Signaling Pathways Modulated by Isoxazole Derivatives

The biological effects of isoxazole derivatives are often mediated through their interaction with specific cellular signaling pathways. A prominent example is the p38 mitogen-activated protein kinase (MAPK) pathway, which is involved in cellular responses to stress and inflammation.[2][13][14] Inhibition of the p38 MAPK pathway by isoxazole derivatives can lead to a reduction in the production of pro-inflammatory cytokines.[2]

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of 3,4,5-trisubstituted isoxazoles, based on protocols reported in the literature.

General Procedure for the Synthesis of 3,4,5-Trisubstituted Isoxazoles via 1,3-Dipolar Cycloaddition[3]

-

Preparation of the Reaction Mixture: To a solution of the 1,3-dicarbonyl compound (1.0 mmol) in a suitable solvent (e.g., CH2Cl2 or a water/methanol mixture, 5 mL) is added the hydroximoyl chloride (1.1 mmol) and a base (e.g., triethylamine or diisopropylethylamine, 1.2 mmol).

-

Reaction: The reaction mixture is stirred at room temperature for a specified time (typically 1-24 hours), and the progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure 3,4,5-trisubstituted isoxazole.

-

Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

MTT Assay for Cytotoxicity[13]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: The cells are then treated with various concentrations of the isoxazole derivative for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity[16]

-

Animal Model: Male Wistar rats (150-200 g) are used for the study.

-

Compound Administration: The test compounds (isoxazole derivatives) and a standard anti-inflammatory drug (e.g., indomethacin) are administered orally or intraperitoneally at a specific dose. The control group receives the vehicle only.

-

Induction of Edema: One hour after compound administration, 0.1 mL of a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: The paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Broth Microdilution Method for Antimicrobial Susceptibility Testing[8][17][18]

-

Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).

-

Serial Dilution of Compounds: The isoxazole derivatives are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microorganism without compound) and a negative control (broth without microorganism) are also included.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

3,4,5-Trisubstituted isoxazoles represent a versatile and promising class of heterocyclic compounds with a wide array of biological activities. The synthetic methodologies for their preparation are well-established, with the 1,3-dipolar cycloaddition being the most prominent approach. The anticancer, anti-inflammatory, and antimicrobial properties of these compounds, coupled with their ability to modulate key signaling pathways, highlight their potential as lead structures in drug discovery programs. The detailed experimental protocols provided in this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry. Future work should focus on the optimization of the pharmacological properties of these compounds and a deeper investigation into their mechanisms of action to unlock their full therapeutic potential.

References

- 1. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]

- 4. sinobiological.com [sinobiological.com]

- 5. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]

- 12. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Alternate names for (5-methyl-3-phenyl-4-isoxazolyl)methanol.

An In-depth Technical Guide to (5-methyl-3-phenyl-4-isoxazolyl)methanol

This technical guide provides a comprehensive overview of the chemical compound this compound, including its alternate names, physicochemical properties, potential synthetic routes, and the broader context of the biological activities of isoxazole derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Nomenclature and Chemical Identifiers

The compound this compound is a heterocyclic alcohol. The isoxazole ring, a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions, forms the core of this molecule. Substituents at the 3, 4, and 5 positions of the isoxazole ring define its specific identity and chemical properties.

Below is a summary of its various names and identifiers.

| Identifier Type | Value |

| Systematic Name | (5-methyl-3-phenyl-1,2-oxazol-4-yl)methanol[1] |

| CAS Number | 18718-79-1[1][2] |

| PubChem CID | 2776149[1] |

| Synonyms | 4-(Hydroxymethyl)-5-methyl-3-phenylisoxazole[1] |

| 4-Isoxazolemethanol, 5-methyl-3-phenyl-[1] | |

| (5-methyl-3-phenyl-isoxazol-4-yl)-methanol[1] | |

| 3-phenyl-4- hydroxylmethyl-5-methyl-isoxazole[1] |

Physicochemical and Structural Data

The quantitative data available for this compound is summarized below.

| Property | Value |

| Molecular Formula | C₁₁H₁₁NO₂[1][2] |

| Molecular Weight | 189.21 g/mol [1] |

| Appearance | As per the typical Certificate of Analysis[2] |

| Purity | ≥99%[2] |

| Moisture Content | ≤0.5%[2] |

| Heavy Metals | ≤20 ppm[2] |

For context, crystallographic data for the closely related precursor, 5-Methyl-3-phenylisoxazole-4-carboxylic acid, is provided. This data offers insight into the solid-state conformation of the core molecular scaffold.

| Crystal Data for 5-Methyl-3-phenylisoxazole-4-carboxylic acid | |

| Molecular Formula | C₁₁H₉NO₃[3] |

| Molecular Weight | 203.19[3] |

| Crystal System | Monoclinic[3] |

| Space Group | P2/n[3] |

| Dihedral Angle (Phenyl and Isoxazole rings) | 56.64 (8)°[3] |

Experimental Protocols

Protocol 1: Synthesis of this compound via Aldehyde Reduction (Representative Protocol)

This protocol describes a standard laboratory procedure for the reduction of a heterocyclic aldehyde to its corresponding alcohol using sodium borohydride.

Materials:

-

5-Methyl-3-phenylisoxazole-4-carboxaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes (for chromatography)

Procedure:

-

Dissolve 5-methyl-3-phenylisoxazole-4-carboxaldehyde (1.0 eq) in a mixture of methanol and dichloromethane (e.g., 1:1 v/v) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Protocol 2: Synthesis of a Structurally Related Compound: (3-para-tolyl-isoxazol-5-yl)methanol [4]

This protocol details the synthesis of a related isoxazole methanol derivative through a [3+2] cycloaddition reaction.

Materials:

-

4-methylbenzaldoxime

-

Propargyl alcohol

-

Carbon tetrachloride (CCl₄)

-

5% Sodium hypochlorite (NaOCl) solution

Procedure:

-

In a 25 ml double-necked flask equipped with a funnel and a magnetic stirrer, combine 4-methylbenzaldoxime (5 mg, 8 mmol), propagyl alcohol (3 ml, 2 mmol), and CCl₄ (5 ml).[4]

-

Add 12 ml of 5% NaOCl solution dropwise through the funnel.[4]

-

Stir the reaction mixture for 48 hours at 70 °C.[4]

-

After cooling, transfer the contents to a separatory funnel and separate the organic phase from the aqueous phase.[4]

-

The product, (3-para-tolyl-isoxazol-5-yl)methanol, is obtained after removal of the solvent.[4]

Biological Activity and Signaling Pathways of Isoxazole Derivatives

While specific biological data and signaling pathway interactions for this compound are not extensively documented, the isoxazole scaffold is a well-established pharmacophore present in numerous biologically active compounds.[4][5] Isoxazole derivatives have been reported to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and immunomodulatory effects.[5][6][7][8]

The mechanisms of action for these derivatives are diverse and target various cellular processes. For instance, some isoxazole-containing compounds have been shown to modulate key signaling pathways involved in cell growth, proliferation, and apoptosis.[7] One such central signaling network is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in diseases like cancer.

Below is a generalized diagram representing a signaling pathway that is known to be modulated by certain isoxazole derivatives. The specific effects of this compound on this or other pathways have yet to be elucidated.

Caption: A generalized diagram of the PI3K/Akt/mTOR signaling pathway, which is a known target for some isoxazole derivatives.

Conclusion

This compound is a distinct chemical entity with potential for further investigation in medicinal chemistry and materials science. While detailed biological studies on this specific molecule are limited, the broader class of isoxazole derivatives demonstrates significant pharmacological potential through the modulation of critical cellular signaling pathways. The synthetic protocols and data presented in this guide provide a foundation for future research and development involving this compound.

References

- 1. (5-Methyl-3-phenyl-1,2-oxazol-4-yl)methanol | C11H11NO2 | CID 2776149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (5-methyl-3-phenylisoxazol-4-yl)methanol, CasNo.18718-79-1 LIDE PHARMACEUTICALS LIMITED China (Mainland) [lidepharma.lookchem.com]

- 3. researchgate.net [researchgate.net]

- 4. biolmolchem.com [biolmolchem.com]

- 5. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characteristics of (5-methyl-3-phenyl-4-isoxazolyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-methyl-3-phenyl-4-isoxazolyl)methanol, a key heterocyclic compound, serves as a vital intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its isoxazole scaffold is a prominent feature in numerous pharmacologically active agents, valued for its diverse biological activities. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis protocols, and biological context of this compound, intended to support research and development in medicinal chemistry and materials science. The structural framework of this compound, featuring a substituted isoxazole ring, offers a versatile platform for developing novel therapeutic agents, particularly in the areas of anti-inflammatory and anticancer research.[1][2]

Physicochemical Characteristics

The fundamental physicochemical properties of this compound are summarized below. These characteristics are crucial for its handling, formulation, and application in further synthetic or biological studies.

Identification and Structure

| Identifier | Value |

| IUPAC Name | (5-methyl-3-phenyl-1,2-oxazol-4-yl)methanol[3] |

| Synonyms | 4-(Hydroxymethyl)-5-methyl-3-phenylisoxazole[4] |

| CAS Number | 18718-79-1[1][3][4][5] |

| Molecular Formula | C₁₁H₁₁NO₂[3][4] |

| Molecular Weight | 189.21 g/mol [1][3][4] |

| InChIKey | GHGWDZCXZRWQBG-UHFFFAOYSA-N[1][3] |

Tabulated Physicochemical Data

The following table presents key quantitative data for this compound.

| Property | Value/Description | Source |

| Melting Point | 79 - 81 °C | [6] |

| Appearance | Solid | [6] |

| Purity | ≥97% - 98% | [1][6] |

| logP (computed) | 1.5 | [3] |

| Boiling Point | Data not available | N/A |

| pKa | Data not available | N/A |

| Solubility | Soluble in solvent systems such as DMSO/H₂O and Ethanol/H₂O.[1] | N/A |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below. These protocols are based on established methods for isoxazole synthesis.

Synthesis Method 1: β-Keto Alcohol Cyclization

This method involves the reaction of a β-keto alcohol precursor with hydroxylamine hydrochloride, leading to the formation of the isoxazole ring through cyclization and dehydration.[1]

Materials:

-

β-keto alcohol precursor (e.g., phenylacetomethylcarbinol)

-

Hydroxylamine hydrochloride

-

Ethanol/water (3:1) solvent mixture

-

Standard glassware for reflux and work-up

Procedure:

-

Dissolve the β-keto alcohol precursor in a 3:1 mixture of ethanol and water.

-

Add hydroxylamine hydrochloride to the solution.

-

Heat the reaction mixture to 70–80°C and maintain under reflux for 8–12 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous work-up by extracting the product into a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography on silica gel to yield the final compound.

-

Expected Yield: 65–72%.[1]

Synthesis Method 2: Nucleophilic Substitution

This alternative route utilizes a halogenated isoxazole precursor, which undergoes nucleophilic substitution with a hydroxide source to yield the target alcohol.[1]

Materials:

-

4-bromo-5-methyl-3-phenylisoxazole

-

Aqueous Sodium Hydroxide (NaOH)

-

DMSO/H₂O (4:1) solvent mixture

-

Standard glassware for reflux and work-up

Procedure:

-

Dissolve 4-bromo-5-methyl-3-phenylisoxazole in a 4:1 mixture of DMSO and water.

-

Add aqueous NaOH solution to the mixture.

-

Heat the reaction under reflux for approximately 6 hours.

-

Monitor the reaction progress using TLC.

-

After completion, cool the mixture and perform an aqueous work-up.

-

Extract the product with an appropriate organic solvent.

-

Wash the organic extracts, dry over an anhydrous salt, and remove the solvent under reduced pressure.

-

Purify the resulting crude product by recrystallization or column chromatography.

-

Expected Yield: ~76%.[1]

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a 5-10 mg sample of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Process the spectra to identify characteristic peaks corresponding to the aromatic, methyl, methylene (-CH₂OH), and isoxazole ring protons and carbons to confirm the structure.

Infrared (IR) Spectroscopy: